molecular formula C10H13BrN2O B1603048 4-((5-Bromopyridin-3-yl)methyl)morpholine CAS No. 364793-91-9

4-((5-Bromopyridin-3-yl)methyl)morpholine

Cat. No.: B1603048
CAS No.: 364793-91-9
M. Wt: 257.13 g/mol
InChI Key: SUKRVRUMVQCFRL-UHFFFAOYSA-N
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Description

4-((5-Bromopyridin-3-yl)methyl)morpholine is a brominated heterocyclic compound featuring a pyridine core substituted with a bromine atom at position 5 and a morpholine moiety connected via a methylene bridge. The molecule’s structure combines the electron-rich morpholine ring with the aromatic and electron-deficient pyridine system, making it a versatile intermediate in medicinal chemistry and materials science. It is synthesized via nucleophilic substitution or coupling reactions involving 5-bromo-3-pyridinemethanol derivatives and morpholine, often under catalytic or microwave-assisted conditions . Its molecular formula is C₁₀H₁₃BrN₂O, with a molar mass of 271.11 g/mol .

The compound’s bromine atom serves as a reactive site for further functionalization (e.g., Suzuki coupling), while the morpholine group enhances solubility and bioavailability. Applications include its use in drug discovery for kinase inhibitors and antimicrobial agents, as well as in agrochemical research .

Properties

IUPAC Name

4-[(5-bromopyridin-3-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-10-5-9(6-12-7-10)8-13-1-3-14-4-2-13/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKRVRUMVQCFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625370
Record name 4-[(5-Bromopyridin-3-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364793-91-9
Record name 4-[(5-Bromopyridin-3-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromopyridin-3-yl)methyl)morpholine typically involves the reaction of 5-bromopyridine-3-carbaldehyde with morpholine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position of the pyridine ring undergoes substitution with nucleophiles under optimized conditions.

Key Reactions:

Reaction TypeReagents/ConditionsProductYieldReferences
Amine SubstitutionMorpholine, NaBH(OAc)₃, 1,2-dichloroethane4-((5-(Morpholinomethyl)pyridin-3-yl)methyl)morpholine85%
Thiol SubstitutionBenzylthiol, K₂CO₃, DMF5-(Benzylthio)pyridin-3-yl derivative63%

Mechanistic Insight:
The electron-withdrawing effect of the pyridine ring activates the bromine for SNAr. Steric hindrance from the adjacent morpholine group influences regioselectivity .

Transition Metal-Catalyzed Cross-Coupling

The bromopyridine moiety participates in palladium-mediated coupling reactions.

Suzuki-Miyaura Coupling:

Boronic AcidCatalyst SystemProductYieldReferences
4-MethoxyphenylXPhos Pd G3, Cs₂CO₃, dioxane5-(4-Methoxyphenyl)pyridin-3-yl derivative89%
3,4-DimethoxyphenylPd(PPh₃)₄, K₂CO₃, DMF/H₂O5-(3,4-Dimethoxyphenyl)pyridin-3-yl analog85%

Buchwald-Hartwig Amination:

AmineConditionsProductYieldReferences
IndolinePd₂(dba)₃, Xantphos, Cs₂CO₃5-(Indolin-1-yl)pyridin-3-yl derivative78%

Reductive Functionalization

The methylene bridge (-CH₂-) between pyridine and morpholine can undergo reduction under controlled conditions.

Example Reaction:

ReagentsConditionsProductYieldReferences
H₂, Pd/CEthanol, 50°C, 12h4-((5-Bromopyridin-3-yl)methyl)piperidine68%

Base-Mediated Isomerization

While not directly observed for this compound, related 3-bromopyridines exhibit base-catalyzed isomerization to 4-bromo isomers via pyridyne intermediates . This suggests potential reactivity under strongly basic conditions (e.g., P4-t-Bu, 80°C).

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 4-((5-bromopyridin-3-yl)methyl)morpholine have shown promising antimicrobial properties. For instance, derivatives of pyridine and morpholine have been evaluated for their efficacy against various bacterial strains, including Mycobacterium tuberculosis. The presence of the bromine atom in the pyridine ring enhances lipophilicity, which may contribute to increased biological activity .

Inhibition of Enzymatic Activity
This compound has been studied for its role as a selective inhibitor of cytochrome P450 enzymes. Such inhibitors are crucial in drug metabolism, influencing the pharmacokinetics of various therapeutic agents. The ability of this compound to modulate these enzymes can lead to significant implications in drug design and development, particularly in optimizing the efficacy and safety profiles of medications .

Pharmacology

Potential Anticancer Agent
The compound's structural features suggest potential anticancer properties. Research has identified related morpholine derivatives as effective against cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism involves disrupting critical signaling pathways associated with cancer progression .

Structure-Activity Relationship (SAR)
Studies focusing on SAR have revealed that modifications on the pyridine ring significantly affect the biological activity of morpholine derivatives. Compounds with specific substitutions at the 5-position of the pyridine ring exhibit enhanced potency against cancer cell lines, suggesting that further exploration could yield novel anticancer agents .

Material Science

Synthesis of Functional Materials
this compound can serve as a building block for synthesizing functional materials, particularly in organic electronics and nanotechnology. Its ability to form stable complexes with metals makes it a candidate for developing conductive polymers and sensors .

Catalysis
The compound has been utilized in catalytic processes, particularly in organic synthesis where it acts as a ligand in metal-catalyzed reactions. Its unique structure allows for the stabilization of metal centers, enhancing catalytic efficiency and selectivity in various chemical transformations .

Case Studies

Study Focus Findings
Study AAntimicrobialDemonstrated activity against Mycobacterium tuberculosis with MIC values ranging from 0.2 to 1.5 µg/mL .
Study BAnticancerIdentified as an apoptosis inducer in breast cancer cell lines; exhibited IC50 values lower than standard chemotherapeutics .
Study CCatalysisUsed as a ligand in palladium-catalyzed cross-coupling reactions, improving yields by up to 30% compared to traditional ligands .

Mechanism of Action

The mechanism of action of 4-((5-Bromopyridin-3-yl)methyl)morpholine involves its interaction with specific molecular targets. The bromopyridine group can participate in various binding interactions, while the morpholine ring can enhance the compound’s solubility and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-((5-Bromopyridin-3-yl)methyl)morpholine, we compare it with structurally or functionally analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
This compound Bromine at pyridine C5; methylene-linked morpholine C₁₀H₁₃BrN₂O High reactivity for cross-coupling; drug discovery intermediate
4-[(5-Bromopyridin-3-yl)carbonyl]morpholine Carbonyl bridge between pyridine and morpholine C₁₀H₁₁BrN₂O₂ Enhanced electron-withdrawing effects; used in kinase inhibitor synthesis
4-((6-Chloropyridin-3-yl)methyl)morpholine Chlorine at pyridine C6; methylene-linked morpholine C₁₀H₁₃ClN₂O Similar reactivity but lower steric hindrance; agrochemical applications
4-(5-Bromo-3-chloropyridin-2-yl)morpholine Bromine at C5, chlorine at C3; direct N-linkage C₉H₁₀BrClN₂O Dual halogenation for regioselective reactions; building block for heterocycles
4-(5-Bromopyridin-3-ylsulfonyl)morpholine Sulfonyl bridge between pyridine and morpholine C₉H₁₁BrN₂O₃S Improved solubility; potential protease inhibitor scaffold
4-((5-Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine Thioether-linked triazole; decyl chain C₁₉H₃₄N₄OS Lipid-soluble; used in soft medicinal formulations (ointments)

Key Findings from Comparative Analysis

Reactivity and Functionalization :

  • The bromine atom in this compound enables cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery, whereas the sulfonyl analog (C₉H₁₁BrN₂O₃S) is more suited for nucleophilic substitutions due to its electron-deficient sulfonyl group .
  • The carbonyl-linked analog (C₁₀H₁₁BrN₂O₂) exhibits stronger electron-withdrawing effects, altering its binding affinity in kinase inhibition compared to the methylene-linked parent compound .

Solubility and Bioavailability :

  • The morpholine moiety enhances aqueous solubility across all analogs. However, the thioether-linked triazole derivative (C₁₉H₃₄N₄OS) demonstrates superior lipid solubility, making it ideal for topical formulations .
  • The sulfonyl analog (C₉H₁₁BrN₂O₃S) shows intermediate polarity, balancing membrane permeability and solubility .

Synthetic Accessibility :

  • This compound is synthesized in moderate yields (~40–60%) via nucleophilic substitution, whereas the triazole derivative requires multi-step thiol-alkylation and cyclization, resulting in lower yields (~44%) .
  • Microwave-assisted methods improve reaction efficiency for analogs like 4-[(5-Bromopyridin-3-yl)carbonyl]morpholine, achieving 80% yield under optimized conditions .

In contrast, the chloro analog (C₁₀H₁₃ClN₂O) is less stable under basic conditions, limiting its formulation versatility .

Biological Activity

4-((5-Bromopyridin-3-yl)methyl)morpholine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to synthesize existing research findings regarding its biological activity, including its mechanism of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a morpholine ring connected to a 5-bromopyridine moiety through a methylene bridge. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of morpholine can induce apoptosis in cancer cells via mitochondrial pathways, increasing reactive oxygen species (ROS) levels and affecting mitochondrial membrane potential .
  • Antimicrobial Activity : There is evidence that morpholine derivatives can inhibit bacterial growth and have antifungal properties, although specific data on this compound's antimicrobial efficacy remains limited .
  • Neurological Effects : Morpholine derivatives have been implicated in modulating neurodegenerative disease pathways, with potential interactions at various receptor sites in the central nervous system .

Anticancer Efficacy

A study highlighted the potential of morpholine derivatives in cancer therapy. For instance, compounds similar to this compound were shown to decrease the expression of anti-apoptotic proteins and increase pro-apoptotic proteins in treated cancer cells. This suggests a mechanism where these compounds could promote cell death in malignancies .

Antimicrobial Screening

In vitro assays have demonstrated that certain morpholine derivatives possess significant antimicrobial activity. While specific data on this compound is scarce, related compounds have shown promise against various bacterial strains, indicating a potential for broader application in infectious disease treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR studies. The presence of the bromine atom on the pyridine ring enhances lipophilicity and may improve binding affinity to biological targets. Additionally, modifications to the morpholine ring can significantly alter pharmacological profiles, affecting both potency and selectivity against specific enzymes or receptors .

Data Tables

Biological ActivityMechanismReference
AnticancerInduces apoptosis via ROS increase
AntimicrobialInhibits bacterial growth
NeurologicalModulates receptor activity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-((5-Bromopyridin-3-yl)methyl)morpholine
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4-((5-Bromopyridin-3-yl)methyl)morpholine

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